![molecular formula C8H7NO6 B8247024 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid CAS No. 41400-00-4](/img/structure/B8247024.png)
4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid
Overview
Description
4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid is a useful research compound. Its molecular formula is C8H7NO6 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomarker for Melatonin Metabolism
4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid is identified as a breakdown product of melatonin. Its labeled version can serve as a key biomarker for tracking the effectiveness of drugs, such as those used for hyperpigmentation, by monitoring this substance (Skaddan, 2009).
Synthesis and Chemical Properties
The compound has been a focus in the synthesis of pyrrole derivatives. For instance, methods have been reported for the facile and direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, highlighting its chemical versatility (Alizadeh, Hosseinpour, Rostamnia, 2008).
Applications in Antimicrobial Agents
Some derivatives of 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid have been studied for their antimicrobial properties. For instance, certain pyrrole chalcone derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents in antimicrobial treatments (Hublikar et al., 2019).
Influence on Humectants and Flavor Precursors
Novel syntheses involving this compound have implications in the production of humectants and flavor precursors. Studies show that certain pyrrole esters derived from it have good hygroscopicity and moisturizing capacity, useful in applications like tobacco processing (Fan et al., 2023).
Role in Melanin Studies
This compound has also been linked to melanin studies. Pyrrole-2,3,5-tricarboxylic acid, among other pyrrolecarboxylic acids, is formed by oxidation or hydrolysis of melanins derived from certain amino acids, contributing to our understanding of melanin chemistry (Binns et al., 1970).
properties
IUPAC Name |
4-methyl-1H-pyrrole-2,3,5-tricarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-2-3(6(10)11)5(8(14)15)9-4(2)7(12)13/h9H,1H3,(H,10,11)(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXVVNWZVFKOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10785614 | |
Record name | 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10785614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid | |
CAS RN |
41400-00-4 | |
Record name | 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10785614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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